Aspacytarabine

Description

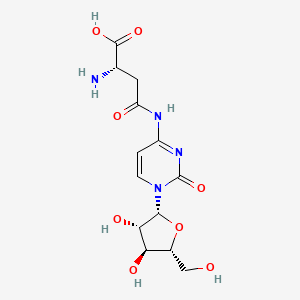

Structure

2D Structure

3D Structure

Properties

CAS No. |

2098942-53-9 |

|---|---|

Molecular Formula |

C13H18N4O8 |

Molecular Weight |

358.30 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |

InChI Key |

PVPJTBAEAQVTPN-HRAQMCAYSA-N |

SMILES |

N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |

Isomeric SMILES |

C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aspacytarabine |

Origin of Product |

United States |

Foundational & Exploratory

Aspacytarabine (BST-236): A Technical Guide on the Core Mechanism of Action in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspacytarabine (BST-236) is a novel cytarabine prodrug designed to optimize the therapeutic window of cytarabine, a cornerstone of acute myeloid leukemia (AML) treatment for decades.[1][2] Cytarabine's efficacy is often limited by its rapid degradation in the bloodstream and significant toxicity to healthy tissues.[1][2] this compound, a conjugate of cytarabine and asparagine, is engineered to deliver high doses of cytarabine to leukemia cells while minimizing systemic exposure and associated adverse effects.[1][2][3] This document provides an in-depth technical overview of the core mechanism of action of this compound in AML cells, based on available preclinical and clinical data.

Core Mechanism of Action

This compound's mechanism of action is fundamentally linked to its role as a prodrug of cytarabine. The intact prodrug is inactive, and its cytotoxic effects are mediated through the intracellular release and subsequent metabolic activation of cytarabine.[3]

Cellular Uptake and Activation

-

Transport into AML Cells: this compound enters leukemic cells in its intact form. This process is dependent on the human equilibrative nucleoside transporter 1 (hENT1).

-

Intracellular Release of Cytarabine: Following transport into the cell, this compound undergoes hydrolysis, releasing free cytarabine. This intracellular release mechanism contributes to a delayed but sustained availability of the active drug within the target cell compared to the direct administration of cytarabine.[3]

-

Metabolic Activation: The released cytarabine is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, cytarabine triphosphate (Ara-CTP).

Induction of Apoptosis

Ara-CTP is a potent inhibitor of DNA synthesis. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases. The incorporation of Ara-CTP into the DNA strand leads to chain termination and inhibition of DNA replication, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3]

The asparagine moiety in this compound serves a crucial protective role in the systemic circulation. It shields the cytarabine molecule from premature deamination by cytidine deaminase (CDA) in the plasma, an enzymatic reaction that converts cytarabine into its inactive metabolite, uracil arabinoside (Ara-U). This protection allows for a higher concentration of the prodrug to reach the target leukemia cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a representative experimental workflow for evaluating the efficacy of this compound.

Quantitative Data

Clinical Efficacy of this compound in a Phase 2b Study (NCT03435848)

The following table summarizes the complete remission (CR) rates observed in a Phase 2b clinical trial of this compound as a monotherapy for newly diagnosed AML patients unfit for intensive chemotherapy.

| Patient Subgroup | Number of Patients (n) | Complete Remission (CR) Rate | Citation |

| Overall Population | 65 | 37% | [1][3] |

| De Novo AML | 39 | 44% | [1] |

| Secondary AML | 26 | 27% | [1] |

| Aged 75 years or older | 34 | 35% | [1] |

| Adverse ELN Score | 34 | 32% | [1] |

| Prior Hypomethylating Agents (HMAs) | 11 | 27% | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the known mechanism of action of cytarabine and standard methodologies in cancer cell biology, the following outlines the likely experimental approaches.

Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: AML cell lines (e.g., HL-60, KG-1, U937) are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of this compound and a control (e.g., free cytarabine, vehicle).

-

Incubation: Plates are incubated for a specified period (e.g., 48, 72, or 96 hours).

-

Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation and Solubilization: Plates are incubated to allow for the formation of formazan crystals, which are then solubilized.

-

Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength.

-

Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting cell viability against drug concentration.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining with Flow Cytometry)

-

Cell Treatment: AML cells are treated with this compound at concentrations around the determined IC50 value for a defined time.

-

Cell Harvesting and Washing: Cells are harvested and washed with a binding buffer.

-

Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

Conclusion

This compound represents a promising therapeutic strategy for AML by acting as a targeted delivery system for cytarabine. Its mechanism of action leverages the well-established cytotoxic properties of cytarabine while aiming to improve its safety profile through a prodrug approach. The covalent attachment of asparagine protects cytarabine from premature degradation, and its uptake via the hENT1 transporter allows for preferential accumulation in leukemic cells. The subsequent intracellular release of cytarabine and its conversion to the active Ara-CTP leads to the inhibition of DNA synthesis and induction of apoptosis in AML cells. Further publication of detailed preclinical data will provide deeper insights into its cellular pharmacology and help to further optimize its clinical application.

References

The Cellular Gateway: Unraveling the Uptake of Aspacytarabine in Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Aspacytarabine (BST-236), a novel cytarabine prodrug, has emerged as a promising therapeutic agent for acute myeloid leukemia (AML), particularly in patients unfit for intensive chemotherapy. Its design, which covalently links cytarabine to asparagine, is engineered to enhance drug delivery to leukemia cells while mitigating the systemic toxicity associated with conventional cytarabine. This technical guide provides an in-depth exploration of the cellular uptake pathways of this compound in leukemia, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: A Novel Approach to an Established Therapy

Cytarabine, a cornerstone of AML treatment for decades, faces limitations due to its rapid inactivation in the bloodstream and significant side effects. This compound, as a prodrug, is designed to overcome these challenges. The core concept lies in its chemical structure: cytarabine is linked to asparagine, rendering it inactive until it reaches its target. This strategic design aims for preferential uptake by leukemia cells and subsequent intracellular activation, thereby concentrating the cytotoxic payload where it is most needed and reducing off-target effects. Preclinical studies have confirmed that this compound enters leukemic cells intact, where it is then metabolized to the active cytarabine, leading to apoptosis.[1]

The Cellular Entry of Intact this compound: A Tale of Two Moieties

The unique structure of this compound, combining a nucleoside analog with an amino acid, suggests a multi-faceted uptake mechanism that likely leverages transporters for both components. While direct experimental evidence pinpointing the specific transporters for intact this compound is still emerging, the current understanding points towards the involvement of amino acid transport systems.

The Role of Amino Acid Transporters

Leukemia cells, characterized by their high metabolic and proliferative rates, exhibit an increased demand for amino acids. This leads to the overexpression of various amino acid transporters on their cell surface. This metabolic vulnerability can be exploited for targeted drug delivery. Given that this compound possesses an asparagine moiety, it is highly probable that it is recognized and transported into leukemia cells by one or more amino acid transporters.

Several families of amino acid transporters are known to be upregulated in cancer cells, including:

-

System L Transporters (e.g., LAT1/SLC7A5): These transporters are responsible for the uptake of large neutral amino acids.

-

System A Transporters (e.g., SNAT1/SLC38A1, SNAT2/SLC38A2): These are sodium-dependent transporters for small neutral amino acids.

-

System ASC Transporters (e.g., ASCT2/SLC1A5): These transporters mediate the exchange of neutral amino acids.

The asparagine component of this compound makes these transporters prime candidates for facilitating its entry into leukemic cells. Further research is warranted to definitively identify the specific transporters involved and their relative contributions to this compound uptake.

Intracellular Activation: The Release of the Cytotoxic Payload

Once inside the leukemia cell, this compound must be converted to its active form, cytarabine. This activation step is presumed to be mediated by intracellular enzymes that cleave the bond between asparagine and cytarabine.

While the specific enzymes responsible for this hydrolysis have not been definitively identified in published literature, intracellular peptidases or amidases are likely candidates. The high metabolic activity within cancer cells provides a rich enzymatic environment conducive to such a conversion. The release of cytarabine within the cell is a critical step, as it is this molecule that, after further phosphorylation, exerts its cytotoxic effects by inhibiting DNA synthesis and inducing apoptosis.

Quantitative Analysis of this compound Uptake

To date, specific quantitative data on the transport kinetics of this compound, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have not been extensively reported in publicly available literature. Such data would be invaluable for a deeper understanding of the efficiency and saturation of the uptake process and for optimizing dosing strategies.

Table 1: Putative Transporters and Their Relevance to this compound Uptake

| Transporter Family | Example Members | Substrates | Potential Role in this compound Uptake |

| System L | LAT1 (SLC7A5) | Large neutral amino acids | Potential transporter due to the asparagine moiety and its common upregulation in cancers. |

| System A | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Small neutral amino acids (including asparagine) | High likelihood of involvement due to substrate specificity. |

| System ASC | ASCT2 (SLC1A5) | Neutral amino acids (including asparagine) | A plausible candidate given its role in amino acid exchange and high expression in leukemia. |

Methodologies for Studying Cellular Uptake

Investigating the cellular uptake of this compound requires a combination of in vitro experimental techniques. Below are detailed methodologies for key experiments that can be adapted to study the uptake of this novel prodrug.

Experimental Protocol: In Vitro Cellular Uptake Assay

Objective: To quantify the uptake of this compound into leukemia cells and to identify the transporters involved.

Materials:

-

Leukemia cell line (e.g., HL-60, K562)

-

Radiolabeled this compound (e.g., [³H]-Aspacytarabine) or a fluorescently tagged analog

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Specific inhibitors for various amino acid and nucleoside transporters

-

Scintillation counter or flow cytometer/fluorescence microscope

-

Multi-well culture plates

Procedure:

-

Cell Culture: Culture the chosen leukemia cell line to a logarithmic growth phase.

-

Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere (if applicable) or stabilize.

-

Inhibitor Pre-incubation (for transporter identification): For experiments aiming to identify specific transporters, pre-incubate the cells with known inhibitors of candidate transporters for a defined period.

-

Uptake Initiation: Add radiolabeled or fluorescently tagged this compound to the culture medium at various concentrations.

-

Incubation: Incubate the cells for different time points to determine the rate of uptake.

-

Uptake Termination: Stop the uptake process by rapidly washing the cells with ice-cold PBS to remove extracellular drug.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification:

-

For radiolabeled compounds, measure the radioactivity in the cell lysate using a scintillation counter.

-

For fluorescently tagged compounds, quantify the intracellular fluorescence using flow cytometry or fluorescence microscopy.

-

-

Data Analysis: Calculate the rate of uptake and determine kinetic parameters (Km and Vmax). Compare the uptake in the presence and absence of inhibitors to identify the transporters involved.

Signaling Pathways Influencing Transporter Expression

The expression and activity of amino acid transporters are often regulated by key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways can provide insights into the potential for combination therapies that could enhance this compound uptake.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism. Its activation is known to upregulate the expression of several amino acid transporters to meet the increased metabolic demands of proliferating cancer cells. Therefore, the status of this pathway in leukemia cells could influence their sensitivity to this compound.

References

Aspacytarabine vs. Cytarabine: A Technical Guide to Cellular Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences in the cellular transport of aspacytarabine and its parent drug, cytarabine. Understanding these distinctions is paramount for optimizing drug efficacy, overcoming resistance, and designing next-generation therapies. This document provides a comprehensive overview of the transporters involved, quantitative kinetic data, detailed experimental methodologies, and visual representations of the transport pathways.

Executive Summary

Cytarabine, a cornerstone of chemotherapy for hematological malignancies, relies on specific nucleoside transporters for cellular entry, primarily the human equilibrative nucleoside transporter 1 (hENT1). Its hydrophilic nature necessitates carrier-mediated transport to cross the cell membrane and exert its cytotoxic effects. Consequently, the expression and activity of these transporters are critical determinants of therapeutic response, with downregulation being a key mechanism of drug resistance.

This compound, a novel prodrug of cytarabine, is designed to circumvent these transport-related limitations. Comprised of cytarabine covalently linked to asparagine, this compound is engineered to enter leukemic cells intact, followed by intracellular conversion to cytarabine. This distinct entry mechanism suggests a departure from the traditional nucleoside transporter pathways, potentially involving amino acid transporters and offering a therapeutic advantage in cytarabine-resistant phenotypes. This guide will dissect the available data on the cellular transport of both molecules, providing a framework for further research and development.

Cellular Transport of Cytarabine

The cellular uptake of cytarabine is a well-characterized process predominantly mediated by the solute carrier (SLC) superfamily of transporters, specifically the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).

Key Transporters Involved

-

Human Equilibrative Nucleoside Transporter 1 (hENT1; SLC29A1): This is the principal transporter responsible for the influx of cytarabine into leukemic cells.[1][2][3] As a facilitative transporter, hENT1 moves cytarabine down its concentration gradient.[4] Its expression level is a significant predictor of cytarabine sensitivity, and reduced hENT1 expression is a major mechanism of clinical resistance.[1][2]

-

Other Equilibrative and Concentrative Nucleoside Transporters: While hENT1 is the primary carrier, other transporters such as hENT2 (SLC29A2) and concentrative nucleoside transporters (hCNTs) also contribute to cytarabine uptake, although to a lesser extent.[5]

Quantitative Transport Data

While the critical role of hENT1 is established, specific kinetic parameters can vary depending on the cell type and experimental conditions. Generally, ENTs exhibit Km values for nucleoside transport in the high micromolar range.[4]

Table 1: Kinetic Parameters for Cytarabine Transport

| Transporter | Substrate | Cell Line/System | Km (µM) | Vmax (pmol/µl/s) | Citation |

| hENT1 | Cytarabine | Not Specified | Data not available in search results | Data not available in search results | |

| hENTs (general) | Nucleosides | General | ~100 - 800 | Data not available in search results | [4] |

Note: Specific Km and Vmax values for cytarabine transport via hENT1 were not available in the provided search results. This represents a critical data gap in the current literature.

Cellular Transport of this compound

This compound's design as an asparagine-cytarabine conjugate suggests a cellular uptake mechanism that is distinct from that of cytarabine. The available evidence indicates that the prodrug enters the cell intact before its intracellular activation.[6]

Hypothesized Transporters

Given its structure, it is highly probable that this compound utilizes amino acid transporters for cellular entry. Specific candidates include:

-

ASCT2 (SLC1A5) and SNAT5 (SLC38A5): These transporters are known to carry asparagine and are expressed in acute lymphoblastic leukemia (ALL) cells.[7] Their involvement in this compound uptake is a strong possibility that warrants further investigation. The use of amino acid transporters would allow this compound to bypass the hENT1-dependent pathway, offering a potential advantage in cytarabine-resistant cells with low hENT1 expression.

Quantitative Transport Data

To date, there is a lack of published quantitative data on the cellular transport of this compound, including the identification of its specific transporters and their kinetic parameters (Km and Vmax). This is a crucial area for future research to fully elucidate its pharmacological profile.

Table 2: Kinetic Parameters for this compound Transport

| Transporter | Substrate | Cell Line/System | Km (µM) | Vmax (pmol/µl/s) | Citation |

| Not Identified | This compound | Not Applicable | Data not available | Data not available |

Experimental Protocols

The following sections outline detailed methodologies for key experiments cited in the study of cytarabine and, hypothetically, this compound transport.

Radiolabeled Substrate Uptake Assay for Cytarabine

This protocol is a standard method to quantify the uptake of cytarabine into cells.

Materials:

-

Leukemia cell lines (e.g., CEM, K562)

-

[3H]-Cytarabine (specific activity ~10-20 Ci/mmol)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Nitrobenzylmercaptopurine ribonucleoside (NBMPR) for hENT1 inhibition

-

Scintillation fluid

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Cell Preparation: Culture leukemia cells to mid-log phase. On the day of the experiment, harvest the cells by centrifugation and wash twice with ice-cold transport buffer. Resuspend the cells in transport buffer to a final concentration of 1 x 106 cells/mL.

-

Inhibition (Optional): To determine the contribution of hENT1, pre-incubate a subset of cells with a known inhibitor, such as NBMPR (final concentration 10 µM), for 30 minutes at 37°C.

-

Uptake Initiation: Initiate the transport assay by adding [3H]-cytarabine to the cell suspension to achieve the desired final concentration (e.g., 1 µM).

-

Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 10, 15 minutes). To determine initial rates of transport, short time points (e.g., 30 seconds, 1 minute) are crucial.

-

Uptake Termination: Stop the uptake by adding 1 mL of ice-cold transport buffer containing 100 µM NBMPR (to inhibit further transport) and immediately centrifuging the cells at 14,000 rpm for 30 seconds.

-

Washing: Rapidly wash the cell pellet twice with ice-cold transport buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Lyse the cell pellet with a suitable lysis buffer or 1% SDS. Add the cell lysate to scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the uptake as pmol of cytarabine per 106 cells. For kinetic analysis, perform the assay over a range of [3H]-cytarabine concentrations to determine Km and Vmax using Lineweaver-Burk or Eadie-Hofstee plots.

Hypothetical Cellular Uptake Assay for this compound

This proposed protocol is based on the hypothesis that this compound is transported by amino acid transporters.

Materials:

-

Leukemia cell lines known to express asparagine transporters (e.g., RS4;11)

-

Radiolabeled this compound (e.g., [14C]-aspacytarabine or [3H]-aspacytarabine)

-

Transport buffer (as above)

-

Known inhibitors of asparagine transporters (e.g., V-9302 for ASCT2, L-γ-glutamyl-p-nitroanilide for SNAT5)

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Cell Preparation: Prepare cells as described for the cytarabine uptake assay.

-

Inhibition: To identify the specific transporters involved, pre-incubate cell aliquots with specific inhibitors of candidate amino acid transporters for 30 minutes at 37°C.

-

Uptake Initiation: Add radiolabeled this compound to the cell suspensions.

-

Incubation, Termination, Washing, and Lysis: Follow the same procedures as outlined for the cytarabine uptake assay.

-

Data Analysis: Analyze the data to determine the rate of this compound uptake and the inhibitory effects of specific amino acid transporter inhibitors. Kinetic parameters can be determined by varying the concentration of radiolabeled this compound.

Visualizing the Cellular Transport Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct cellular transport and activation pathways of cytarabine and the proposed pathway for this compound.

Cytarabine Cellular Transport and Activation

Caption: Cellular uptake of cytarabine via hENT1 and subsequent intracellular activation.

Proposed this compound Cellular Transport and Activation

Caption: Proposed cellular uptake of this compound and its intracellular conversion.

Conclusion and Future Directions

The distinct cellular transport mechanisms of this compound and cytarabine have profound implications for their clinical application. Cytarabine's dependence on hENT1 renders it vulnerable to resistance mechanisms involving transporter downregulation. This compound, by potentially utilizing amino acid transporters, presents a promising strategy to overcome this resistance.

However, significant knowledge gaps remain. Future research should prioritize:

-

Identification of this compound Transporters: Definitive identification of the specific transporters responsible for this compound uptake is essential.

-

Quantitative Kinetic Studies: Determination of the Km and Vmax for both this compound and cytarabine across a panel of relevant cancer cell lines will provide crucial data for pharmacokinetic and pharmacodynamic modeling.

-

Elucidation of Intracellular Conversion: A detailed understanding of the enzymatic processes responsible for the intracellular conversion of this compound to cytarabine is needed.

Addressing these research questions will not only refine our understanding of these important anticancer agents but also pave the way for the development of more effective and targeted therapies for hematological malignancies.

References

- 1. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of equilibrative nucleoside transporter 1 (ENT1) in the disposition of cytarabine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 is implicated in cytarabine transport by human equilibrative nucleoside transporter 1 in pediatric acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asparagine transport through SLC1A5/ASCT2 and SLC38A5/SNAT5 is essential for BCP-ALL cell survival and a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Aspacytarabine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspacytarabine (BST-236) is a novel cytarabine prodrug designed to enhance the therapeutic index of cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy. By covalently linking cytarabine to asparagine, this compound facilitates the delivery of high-dose cytarabine with reduced systemic toxicity. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the efficacy and mechanism of action of this compound, forming the foundation for its clinical development. The data presented herein demonstrates this compound's potential as a superior therapeutic option for hematological malignancies.

Introduction

Cytarabine has been a fundamental component of AML treatment for decades; however, its efficacy is often limited by severe toxicities, including myelosuppression and neurotoxicity.[1][2] These adverse effects are particularly pronounced in older and medically compromised patients, significantly restricting its clinical utility.[1][2] this compound was developed to address these limitations by creating a prodrug that enables targeted delivery of cytarabine to leukemic cells while minimizing systemic exposure to the active drug.[2][3]

Mechanism of Action

This compound is composed of cytarabine covalently bound to asparagine.[3] This unique structure serves a dual purpose: it protects cytarabine from premature deamination in the plasma into its inactive metabolite, uracil arabinoside (Ara-U), and it facilitates cellular uptake.[3] Once inside the target leukemic cells, this compound is enzymatically cleaved, releasing the active cytarabine.[3]

The released cytarabine is then phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP).[3] Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[3] This inhibition of DNA synthesis ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[3]

In Vitro Efficacy

Preclinical in vitro studies have demonstrated the cytotoxic activity of this compound across a variety of acute and chronic leukemia cell lines.[3] The efficacy is mediated by the intracellular release of cytarabine, leading to apoptosis.[3] While specific IC50 values from these foundational preclinical studies are not extensively detailed in publicly available literature, the consistent outcome across multiple studies was the effective induction of cell death in malignant cells.

Table 1: Summary of In Vitro Studies

| Parameter | Description | Finding | Reference |

| Cell Lines | Various human acute and chronic leukemia cell lines. | This compound demonstrates cytotoxicity. | [3] |

| Mechanism | Induction of apoptosis. | Cell death is mediated by the release of cytarabine. | [3] |

In Vivo Efficacy

The antitumor activity of this compound has been confirmed in preclinical animal models of leukemia. These studies have shown that this compound is highly effective at eliminating leukemia tumors.[3] A key finding from these in vivo studies is the improved safety profile of this compound compared to conventional cytarabine. Animals treated with this compound exhibited better recovery of normal white blood cells and no apparent clinical toxicity, which is a significant advantage over the myelosuppressive effects of standard cytarabine.[3]

Table 2: Summary of In Vivo Studies

| Animal Model | Key Findings | Reference |

| Leukemia Xenograft Models | - Significant reduction in tumor burden. - Improved survival compared to control groups. - Better recovery of normal white blood cells compared to cytarabine. - Favorable safety profile with no significant clinical toxicity observed. | [3] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have been instrumental in characterizing the disposition of this compound. These studies have shown that this compound enables the delivery of high doses of cytarabine with significantly reduced systemic exposure to the free, active drug.[3] This pharmacokinetic profile is central to the improved safety observed with this compound. The mean terminal elimination half-life of this compound in clinical studies was found to be approximately 1.25 hours.[3]

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Observation | Implication | Reference |

| Systemic Exposure | Lower systemic exposure to free cytarabine compared to conventional cytarabine administration. | Reduced systemic toxicity and relative sparing of normal tissues. | [3][4] |

| Half-life | Relatively short plasma half-life of the prodrug. | Rapid clearance of the prodrug from systemic circulation. | [3] |

Experimental Protocols

While detailed, step-by-step experimental protocols from the original preclinical studies are proprietary and not publicly available, this section outlines the general methodologies typically employed in such investigations.

In Vitro Cytotoxicity Assays

-

Cell Culture: Human leukemia cell lines (e.g., HL-60, K562, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or cytarabine for a specified duration (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Studies

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are inoculated with human leukemia cells to establish xenograft models.

-

Drug Administration: Once tumors are established, mice are randomized into treatment groups and administered this compound, cytarabine, or a vehicle control via an appropriate route (e.g., intravenous injection).

-

Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume. Animal survival is also a key endpoint.

-

Toxicity Assessment: Animal body weight and clinical signs of toxicity are monitored throughout the study. Blood samples may be collected for hematological analysis.

-

Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated and analyzed using statistical methods such as the Kaplan-Meier method.

Signaling Pathways

The primary signaling pathway leading to the efficacy of this compound is the induction of apoptosis following the inhibition of DNA synthesis by its active metabolite, ara-CTP. The incorporation of ara-CTP into the DNA of cancer cells triggers a DNA damage response, which in turn activates the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute programmed cell death.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for hematological malignancies. The prodrug design successfully addresses the key limitations of conventional cytarabine by enabling high-dose delivery with a favorable safety profile. The demonstrated efficacy in both in vitro and in vivo models, coupled with a well-understood mechanism of action, has provided a solid rationale for the ongoing clinical investigation of this compound. These preclinical findings highlight the potential of this compound to become a valuable component of treatment regimens for patients with AML and other hematological cancers.

References

- 1. BST-236, a novel cytarabine prodrug for patients with acute leukemia unfit for standard induction: a phase 1/2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitivity of acute leukemia cells to cytarabine is a correlate of cellular es nucleoside transporter site content measured by flow cytometry with SAENTA-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 4. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

Aspacytarabine (BST-236): A Technical Guide to its Discovery and Development

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Aspacytarabine (BST-236) is a novel cytarabine prodrug developed by BioSight Ltd. (now part of Ayala Pharmaceuticals) designed to deliver high-dose cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy, with a more favorable safety profile.[1] By covalently linking cytarabine to asparagine, this compound aims to reduce systemic toxicity, particularly in older and medically compromised patients who are often ineligible for intensive chemotherapy.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that underpin its clinical progression.

Discovery and Development History

The development of this compound was driven by the long-standing clinical challenge of administering high-dose cytarabine, a highly effective anti-leukemic agent, to a broader patient population, including the elderly and those with comorbidities. The severe toxicities associated with high-dose cytarabine, such as myelosuppression, neurotoxicity, and gastrointestinal side effects, have historically limited its use.[2]

The core innovation behind this compound is its design as a prodrug that leverages the metabolic characteristics of cancer cells. While specific details regarding the initial "eureka" moment of its discovery are not extensively publicized, the developmental work was spearheaded by Biosight Ltd. The company was founded by Dr. Stela Gengrinovitch, with Dr. Ruth Ben Yakar later leading as CEO.[4] The rationale for conjugating cytarabine with asparagine is rooted in the aim of achieving targeted delivery and controlled release of the active cytotoxic agent.

This compound was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML and myelodysplastic syndromes (MDS).[4][5] It also received Fast Track Designation from the FDA for the first-line treatment of AML patients unfit for standard chemotherapy.[5]

Mechanism of Action

This compound is designed to be inactive in its prodrug form, circulating in the bloodstream with reduced systemic toxicity.[1] The asparagine moiety is believed to facilitate uptake into leukemic cells. Once intracellular, the conjugate is cleaved, releasing the active cytotoxic agent, cytarabine.

The released cytarabine is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle. This inhibition of DNA synthesis ultimately triggers apoptosis in rapidly dividing cancer cells. The gradual intracellular release of cytarabine from this compound is intended to prolong the exposure of leukemic cells to the active drug while minimizing peak systemic concentrations and associated toxicities.[1]

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound - Ayala Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 4. BioSight Completed Treatment of Patients in Astarabine™ Phase I/IIa Clinical Trial [prnewswire.com]

- 5. cancernetwork.com [cancernetwork.com]

In Vivo Pharmacodynamics of Aspacytarabine in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspacytarabine (BST-236) is a novel cytarabine prodrug designed to improve the therapeutic index of cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy. By covalently linking cytarabine to asparagine, this compound is engineered to deliver higher doses of the active metabolite to cancer cells with reduced systemic toxicity. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound in mouse models, summarizing key efficacy and toxicity data, detailing experimental methodologies, and illustrating the underlying mechanism of action.

Core Concepts: Mechanism of Action

This compound functions as a prodrug, remaining largely inactive in circulation. Upon cellular uptake, it is designed to release cytarabine. The active form of cytarabine, cytarabine triphosphate (Ara-CTP), acts as a competitive inhibitor of DNA polymerase and is incorporated into the DNA of rapidly dividing cells, such as leukemic blasts. This incorporation leads to DNA chain termination, cell cycle arrest, and ultimately, apoptosis. The asparagine moiety in this compound is believed to protect the cytarabine from premature deamination in the plasma, thereby increasing its bioavailability to tumor cells.

Signaling Pathway for Cytarabine-Induced Apoptosis in AML

The cytotoxic effect of cytarabine, the active component of this compound, is mediated through the induction of apoptosis, which involves a complex network of signaling pathways. The following diagram illustrates a key pathway implicated in cytarabine-induced cell death in AML cells.

In Vivo Efficacy and Toxicity in Mouse Models

Preclinical studies in human leukemia mouse models have demonstrated that this compound has comparable efficacy to cytarabine in eliminating leukemia cells from the bone marrow, spleen, and peripheral blood. A key advantage observed in these models is the significantly reduced toxicity profile of this compound compared to equimolar doses of cytarabine.

Summary of In Vivo Pharmacodynamic Effects of this compound vs. Cytarabine in AML Mouse Models

| Parameter | This compound (BST-236) | Cytarabine |

| Efficacy | ||

| Leukemia Cell Elimination | Complete elimination in bone marrow, spleen, and peripheral blood | Similar to this compound |

| Toxicity | ||

| Body Weight Loss | Minimal | Significant |

| Spleen Size | Recovery observed | Dramatic reduction |

| White Blood Cell Recovery | Normal recovery | Delayed |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for key in vivo experiments with this compound in mouse models of AML.

AML Xenograft Mouse Model

A widely used approach for evaluating the in vivo efficacy of anti-leukemic agents is the patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.

Experimental Workflow:

Detailed Methodology:

-

Animal Models: Immunodeficient mouse strains such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are commonly used to support the engraftment of human AML cells.[1]

-

Cell Lines: Human AML cell lines (e.g., HL-60, K-562, MOLM13) are cultured under standard conditions.[2]

-

Engraftment: A predetermined number of AML cells (e.g., 1 x 106 cells) are injected intravenously into sublethally irradiated recipient mice. Engraftment is confirmed by monitoring for the presence of human leukemia cells (e.g., hCD45+) in the peripheral blood via flow cytometry.[3]

-

Drug Administration: Once leukemia is established, mice are randomized into treatment groups. This compound and cytarabine are typically administered intravenously at equimolar doses for a specified duration.

-

Efficacy Assessment: Tumor burden is monitored throughout the study. This can be achieved through:

-

Flow Cytometry: Quantification of leukemic cells in peripheral blood, bone marrow, and spleen.

-

Survival Analysis: Monitoring the overall survival of the different treatment groups.

-

-

Toxicity Assessment: The safety profile of this compound is evaluated by monitoring:

-

Body Weight: Regular measurement of body weight.

-

Clinical Observations: Daily monitoring for any signs of distress.

-

Hematological Analysis: Complete blood counts to assess the impact on normal hematopoietic cells.

-

Organ Histology: Histopathological examination of major organs at the end of the study.

-

Conclusion

The in vivo pharmacodynamics of this compound in mouse models demonstrate its potential as a promising therapeutic agent for AML. It exhibits comparable anti-leukemic efficacy to the standard-of-care cytarabine but with a significantly improved safety profile, characterized by reduced systemic toxicity. The experimental protocols and signaling pathway information provided in this guide offer a framework for further preclinical investigation and development of this novel cytarabine prodrug. These findings support the continued clinical evaluation of this compound as a potentially superior treatment option for patients with AML.

References

Aspacytarabine's Impact on DNA Synthesis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of aspacytarabine and its mechanism of action, with a core focus on its effect on DNA synthesis in cancer cells. This compound (BST-236) is a novel prodrug of the well-established chemotherapeutic agent cytarabine (Ara-C).[1][2] This formulation, where cytarabine is covalently bound to asparagine, is designed to enable the delivery of high-dose cytarabine with reduced systemic toxicity, a significant limitation in the use of conventional cytarabine, particularly in older or unfit patients with acute myeloid leukemia (AML).[3][4]

Core Mechanism of Action: Inhibition of DNA Synthesis

The cytotoxic effect of this compound is mediated through its active metabolite, cytarabine triphosphate (ara-CTP). As a prodrug, this compound itself is inactive. Following administration, it is metabolized to release cytarabine, which is then transported into cancer cells and undergoes a three-step phosphorylation process to become ara-CTP.[5]

The primary mechanism by which ara-CTP exerts its anticancer effect is through the inhibition of DNA synthesis.[5] Structurally similar to the natural nucleoside deoxycytidine triphosphate (dCTP), ara-CTP competitively inhibits DNA polymerase.[6] When DNA polymerase incorporates ara-CTP into a growing DNA strand, the arabinose sugar moiety of ara-C hinders the rotation of the molecule, preventing the formation of a phosphodiester bond with the next incoming deoxynucleotide. This effectively terminates DNA chain elongation, leading to stalled replication forks and the induction of DNA damage.[2][5] The inability of the cell to complete DNA replication, particularly during the S phase of the cell cycle, triggers apoptosis and cell death.[2]

Intracellular Activation and Signaling Pathway

The conversion of this compound to its active form and its subsequent impact on DNA synthesis involves a series of enzymatic steps and triggers a cellular DNA damage response.

Quantitative Data from Clinical Trials

Clinical studies of this compound as a monotherapy for AML in patients unfit for intensive chemotherapy have demonstrated its efficacy. The following tables summarize key quantitative outcomes from a phase 2b study.[7][8]

Table 1: Patient Demographics and Disease Characteristics (N=65)

| Characteristic | Value |

| Median Age (years) | 75 |

| De novo AML | 60.6% |

| Secondary AML | 28.8% |

| Therapy-related AML | 10.6% |

Table 2: Complete Remission (CR) Rates in Patient Subgroups

| Patient Subgroup | Complete Remission (CR) Rate |

| Overall Population | 36.9%[7] |

| De novo AML | 44%[9] |

| Secondary AML | 27%[9] |

| Prior Hypomethylating Agent Treatment | 27%[9] |

| TP53 Mutation | 36%[7] |

| Age ≥ 75 years | 35%[1] |

Table 3: Hematologic Recovery in Responders

| Parameter | Median Time to Recovery (days) |

| Absolute Neutrophil Count ≥1000/μL | 26 |

| Platelets ≥100,000/μL | 25.5 |

Experimental Protocols

The assessment of DNA synthesis inhibition by nucleoside analogs like cytarabine is crucial for preclinical evaluation. The following are detailed methodologies for key experiments in this area.

Bromodeoxyuridine (BrdU) Incorporation Assay

This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA, providing a quantitative measure of cell proliferation.

Experimental Workflow for BrdU Assay

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., AML cell lines like THP-1, KG-1, or HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or cytarabine for a predetermined time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde). After fixation, treat the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA, which is necessary to expose the incorporated BrdU.

-

Antibody Staining: Neutralize the acid and block non-specific binding. Incubate the cells with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.

-

Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and therefore, to the level of DNA synthesis.

-

Data Analysis: Plot the absorbance values against the drug concentration to generate a dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits cell proliferation by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with DNA synthesis inhibitors like cytarabine typically leads to an accumulation of cells in the S phase.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells in the presence of varying concentrations of this compound or cytarabine for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.

-

Staining: Rehydrate the cells in PBS and then incubate with a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of each cell.

-

Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content) and G2/M phase (4n DNA content). Cells in the S phase will have an intermediate DNA content and will be distributed between the two peaks. The percentage of cells in each phase can be quantified using cell cycle analysis software.

DNA Damage Response to this compound

The incorporation of ara-CTP into DNA and the subsequent stalling of replication forks are recognized as a form of DNA damage, which activates the DNA Damage Response (DDR) pathway. The primary pathway activated by replication stress is the ATR-Chk1 signaling cascade.

DNA Damage Response Pathway

Upon the formation of stalled replication forks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited and activated. Activated ATR then phosphorylates and activates its downstream effector, the CHK1 kinase. This leads to cell cycle arrest in the S-phase, providing time for the cell to attempt to repair the DNA damage. If the damage is too extensive and cannot be repaired, the DDR pathway will signal for the cell to undergo apoptosis.

Conclusion

This compound represents a significant advancement in the delivery of cytarabine, a cornerstone of AML therapy. Its mechanism of action is centered on the profound inhibition of DNA synthesis in rapidly dividing cancer cells. By understanding the molecular pathways of its activation, its impact on the cell cycle, and the cellular response to the DNA damage it induces, researchers and drug development professionals can better strategize its clinical application and explore potential combination therapies to enhance its efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other nucleoside analogs in the fight against cancer.

References

- 1. oncnursingnews.com [oncnursingnews.com]

- 2. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ara-C: cellular and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. targetedonc.com [targetedonc.com]

Off-Target Effects of Aspacytarabine in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspacytarabine (BST-236) is a novel prodrug of the well-established chemotherapeutic agent cytarabine. Its design, which involves the covalent bonding of cytarabine to asparagine, is intended to enable the delivery of high-dose cytarabine with reduced systemic toxicity. Preclinical studies have demonstrated that this formulation leads to a more favorable safety profile compared to conventional cytarabine, primarily by limiting the systemic exposure to the active drug. This document provides a technical guide to the publicly available information on the off-target effects of this compound in preclinical models. While detailed, quantitative off-target screening data is limited in the public domain, this guide synthesizes the existing knowledge on its mechanism and preclinical safety profile.

Introduction to this compound's Mechanism of Action

This compound is designed as an inactive prodrug that is preferentially activated within target leukemic cells. This targeted activation is the primary mechanism for reducing the off-target effects associated with systemic exposure to high doses of cytarabine.

Signaling Pathway of this compound Activation

The following diagram illustrates the proposed mechanism of action for this compound, leading to the targeted release of cytarabine.

Preclinical Evidence of Reduced Off-Target Toxicity

Summary of Preclinical Safety Findings

While specific quantitative data from preclinical off-target screening assays are not publicly available, the following table summarizes the qualitative findings regarding the reduced toxicity of this compound in comparison to cytarabine.

| Toxicity Parameter | Conventional Cytarabine | This compound (BST-236) | Preclinical Model Reference |

| Systemic Exposure to Free Cytarabine | High | Significantly Reduced | General preclinical studies[1] |

| Myelosuppression | Severe | Reduced, with better recovery of normal white blood cells | In vivo leukemia models[1] |

| Gastrointestinal Toxicity | Commonly Observed | Reduced | Implied from reduced systemic toxicity[1] |

| Cerebellar Toxicity | Known side effect at high doses | Reduced | Implied from reduced systemic toxicity[1] |

| Overall Apparent Toxicity | Dose-limiting | No apparent clinical toxicity in preclinical models | In vivo studies[1] |

Experimental Protocols for Preclinical Assessment

Detailed experimental protocols for the specific off-target toxicity studies of this compound are not available in the public literature. However, a general workflow for the preclinical assessment of a prodrug like this compound can be outlined.

General Workflow for Preclinical Off-Target Assessment

The following diagram illustrates a typical workflow for assessing the off-target effects of a novel therapeutic agent in preclinical models.

References

Methodological & Application

Application Notes and Protocols for Aspacytarabine In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspacytarabine (BST-236) is a novel cytarabine prodrug, where cytarabine is covalently linked to asparagine.[1][2] This formulation is designed to deliver high doses of its active metabolite, cytarabine, while potentially reducing the systemic toxicities associated with conventional cytarabine administration.[1][2] Cytarabine is a cornerstone of treatment for hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1] As an antimetabolite, its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]

These application notes provide a detailed protocol for assessing the in vitro cell viability of AML cell lines in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of anticancer agents.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug and is metabolized to cytarabine. Cytarabine, a pyrimidine analog, is intracellularly converted to its active triphosphate form, ara-CTP.[6][7] Ara-CTP competes with the natural substrate, dCTP, for incorporation into the DNA strand during the S phase of the cell cycle.[4] The incorporation of ara-CTP into the DNA chain leads to the termination of DNA elongation, causing DNA damage and replication stress.[3][8] This triggers a DNA damage response, ultimately leading to the activation of apoptotic pathways and cell death.[3][8]

Caption: this compound is metabolized to its active form, which inhibits DNA synthesis and induces apoptosis.

Experimental Protocols

Cell Culture

AML cell lines such as THP-1 and U937 are suitable for this assay.[9]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

This compound Preparation

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a sterile solvent (e.g., DMSO or sterile PBS). The choice of solvent should be based on the manufacturer's instructions and should be tested for cytotoxicity on its own.

-

Working Solutions: Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations for the assay.

MTT Cell Viability Assay Protocol

The following protocol is optimized for suspension AML cell lines in a 96-well plate format.

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

AML cell lines (e.g., THP-1, U937)

-

Complete culture medium

-

This compound

-

MTT reagent (5 mg/mL in sterile PBS)[5]

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Count the cells and adjust the concentration to 0.5-1.0 x 10^5 cells/mL in complete culture medium.[10]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only for blank measurements.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

For the control wells (untreated cells), add 100 µL of complete culture medium.

-

Include a vehicle control if a solvent like DMSO is used to prepare the drug stock.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 24, 48, or 72 hours). A 24-hour incubation is a good starting point based on cytarabine data.[11]

-

-

MTT Addition and Formazan Formation:

-

After the incubation period, centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the suspension cells.[5][12]

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Add 50 µL of serum-free medium to each well.

-

Add 50 µL of MTT solution (5 mg/mL) to each well.

-

Resuspend the cell pellet in the MTT solution and incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

-

Solubilization of Formazan Crystals:

-

After the incubation, centrifuge the plate at 1000 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

-

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of cell viability for each this compound concentration compared to the untreated control.

Calculation of Percentage Viability:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

The results can be summarized in a table and used to generate a dose-response curve from which the IC50 (half-maximal inhibitory concentration) value can be determined.

Table 1: Effect of this compound on the Viability of AML Cell Lines (Example Data)

| This compound (µM) | THP-1 % Viability (Mean ± SD) | U937 % Viability (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |

| 0.01 | 92.3 ± 4.5 | 95.1 ± 3.9 |

| 0.1 | 75.6 ± 6.1 | 80.2 ± 5.5 |

| 1 | 51.2 ± 3.8 | 58.7 ± 4.2 |

| 10 | 23.4 ± 2.9 | 30.1 ± 3.1 |

| 100 | 8.7 ± 1.5 | 12.5 ± 2.0 |

Table 2: IC50 Values of this compound in AML Cell Lines (Example Data)

| Cell Line | IC50 (µM) |

| THP-1 | ~1.0 |

| U937 | ~1.5 |

This protocol provides a robust and reproducible method for determining the in vitro efficacy of this compound against AML cell lines. The MTT assay is a valuable tool for preclinical drug development, enabling the quantification of cytotoxicity and the determination of key parameters such as IC50 values. The provided diagrams and structured data tables facilitate a clear understanding of the experimental workflow and the interpretation of results.

References

- 1. targetedonc.com [targetedonc.com]

- 2. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

Application Notes and Protocols: Preparation of Aspacytarabine Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspacytarabine (also known as BST-236) is a novel antimetabolite and a prodrug of the well-established chemotherapeutic agent, cytarabine.[1][2][3] It is composed of cytarabine covalently linked to asparagine, a design intended to enable the delivery of high-dose cytarabine while potentially mitigating the systemic toxicities associated with the parent drug.[2][3] this compound functions as a DNA synthesis inhibitor and is under investigation for the treatment of various hematological malignancies, including acute myeloid leukemia (AML).[1][4]

These application notes provide a generalized protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments. Due to the limited publicly available information on specific solubility and stability for research-grade this compound, the following protocols are based on standard laboratory practices for similar compounds. Researchers are strongly advised to perform small-scale solubility and stability tests before preparing large quantities of stock solutions.

Data Presentation

| Parameter | Recommended Solvent & Conditions | Notes |

| Primary Stock Solution Solvent | Dimethyl sulfoxide (DMSO), sterile | DMSO is a common solvent for dissolving a wide range of organic molecules for cell culture use. Use of anhydrous, cell culture grade DMSO is highly recommended to minimize cytotoxicity. |

| Working Solution Solvent | Sterile Phosphate-Buffered Saline (PBS) or complete cell culture medium | Dilute the primary DMSO stock solution to the final desired concentration in a vehicle that is compatible with your cell line. |

| Recommended Stock Concentration | 10 mM - 100 mM in DMSO | Preparing a high-concentration stock allows for minimal addition of DMSO to the final cell culture, thereby reducing solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.5%, and a vehicle control should always be included in experiments. |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Aliquoting is crucial to avoid repeated freeze-thaw cycles which can degrade the compound. Protect from light. |

| Short-term Storage (Working Dilutions) | 2°C to 8°C for up to 24 hours | It is recommended to prepare fresh working dilutions from the frozen stock for each experiment. |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium (appropriate for the cell line in use)

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Sterile, serological pipettes and pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter (optional, if sterility of the initial powder is a concern)

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO. The molecular weight of this compound is 358.30 g/mol .[5]

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 358.30 g/mol x 1000 mg/g = 3.583 mg

-

-

-

Weighing the Compound:

-

In a sterile microcentrifuge tube, carefully weigh out 3.583 mg of this compound powder.

-

-

Dissolving the Compound:

-

Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

-

Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.

-

-

Sterilization (Optional):

-

If the sterility of the prepared stock solution is a concern, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

Dispense the 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile polypropylene microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the primary stock solution to final working concentrations for treating cells in culture.

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Intermediate Dilution (Optional but Recommended):

-

It is often convenient to first prepare an intermediate dilution in complete cell culture medium or sterile PBS. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of 10 mM stock to 990 µL of medium).

-

-

Final Dilution:

-

Add the appropriate volume of the stock or intermediate solution to your cell culture plates containing cells and medium to achieve the desired final concentration.

-

For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

-

Vehicle Control:

-

It is essential to include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of DMSO (or the solvent used for the final dilution) as was used to deliver the highest concentration of this compound.

-

Visualizations

Experimental Workflow: this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: this compound Mechanism of Action

Caption: Simplified mechanism of action of this compound.

References

- 1. targetedonc.com [targetedonc.com]

- 2. oncnursingnews.com [oncnursingnews.com]

- 3. This compound for the treatment of patients with AML unfit for intensive chemotherapy: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Ayala Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 5. This compound | C13H18N4O8 | CID 135390942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Recommended Solvents and Preparation Protocols for Aspacytarabine Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspacytarabine (also known as BST-236) is a novel cytarabine prodrug currently under investigation for the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1][2][3][4] It is composed of cytarabine covalently linked to asparagine, a design intended to deliver high doses of the active agent, cytarabine, to cancer cells with reduced systemic toxicity.[1][4] This document provides detailed application notes on the recommended solvents for this compound powder and protocols for its preparation for both in vitro and in vivo research applications.

Data Presentation: Solubility of this compound and Related Compounds

For effective experimental design, understanding the solubility of this compound and its active metabolite, cytarabine, is crucial. The following table summarizes the available solubility data.

| Compound | Solvent | Solubility | Source |

| This compound | DMSO (Dimethyl Sulfoxide) | 10 mM | ProbeChem |

| Cytarabine | Water | 100 mM | R&D Systems, CD BioSciences |

| Cytarabine | DMSO (Dimethyl Sulfoxide) | 50 mM | R&D Systems, CD BioSciences |

| Cytarabine | PBS (Phosphate-Buffered Saline), pH 7.2 | ~2 mg/mL | Cayman Chemical |

Note: The solubility of this compound in aqueous solutions for research purposes has not been explicitly detailed in publicly available resources. However, its clinical administration is intravenous, suggesting solubility in aqueous-based pharmaceutical diluents.[1][4] For in vivo studies, it is recommended to test solubility in common vehicles such as sterile saline or 5% dextrose solution.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Studies

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ~358.3 g/mol ), weigh out 0.3583 mg of the powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Solubilization: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Sterile, tissue culture-treated plates

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and resume logarithmic growth (typically 12-24 hours).

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is critical to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, proceed with the planned downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays, cell cycle analysis, or molecular analyses.

Preparation of this compound for In Vivo Studies

This protocol provides a suggested method for preparing this compound for intravenous administration in animal models, based on its clinical use and the preparation of its active metabolite, cytarabine. Note: The ideal vehicle and final formulation should be determined empirically for your specific animal model and experimental goals.

Materials:

-

This compound powder

-

Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP; 5% Dextrose Injection, USP)

-

Sterile vials

-

Sterile filters (e.g., 0.22 µm)

Procedure:

-

Vehicle Selection and Solubility Testing: It is recommended to first perform a small-scale solubility test of this compound in the chosen sterile vehicle to determine the maximum achievable concentration.

-